4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one
Description
4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one is a pyrazolone derivative characterized by a formyl (-CHO) group at the 4-position, a phenyl ring at the 1-position, and a propyl chain at the 3-position of the pyrazolin-5-one core (Figure 1). Pyrazolones are heterocyclic compounds with a five-membered ring containing two nitrogen atoms, widely studied for their pharmacological and synthetic utility.
Properties
CAS No. |
74037-29-9 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-oxo-1-phenyl-3-propyl-4H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-2-6-12-11(9-16)13(17)15(14-12)10-7-4-3-5-8-10/h3-5,7-9,11H,2,6H2,1H3 |
InChI Key |
CCHFYVPQOPJMFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=O)C1C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one typically involves the cyclization of α, β-unsaturated ketones with hydrazine derivatives. One common method starts with the condensation of 4-acetyl-3-methyl-phenyl-2-pyrazolin-5-one with benzaldehyde or p-chlorobenzaldehyde. The resulting chalcones are then treated with hydrazine hydrate in hot formic acid to yield N-formyl pyrazoline derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The phenyl and propyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products:
Oxidation: 4-Carboxy-1-phenyl-3-propyl-2-pyrazolin-5-one.
Reduction: 4-Hydroxymethyl-1-phenyl-3-propyl-2-pyrazolin-5-one.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its pharmacological activities.
Industry: Utilized in the synthesis of dyes and pigments due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one involves its interaction with various molecular targets. The formyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and propyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets. The pyrazoline ring can participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key pyrazolone derivatives are compared below based on substituent variations, molecular properties, and applications:
Key Observations:
- Reactivity : The formyl group in the target compound enables nucleophilic additions (e.g., condensation reactions), unlike the methoxybenzylidene group in the chromophore-active derivative .
- Biological Activity: The Gewodin compound () demonstrates the importance of bulky substituents (isopropyl, aminomethyl) for receptor binding, contrasting with the simpler propyl chain in the target compound .
Physicochemical Properties
- However, the phenyl and propyl groups may offset this by enhancing hydrophobicity .
- Melting Points: Limited data are available for the target compound, but pyrazolones with aromatic substituents (e.g., 4-methoxybenzylidene derivative) show higher melting points (~200°C) due to crystalline packing , while fused systems (e.g., pyrazolo-pyrimidines) exhibit lower melting ranges (193–196°C) .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s structure aligns with bioactive pyrazolones but lacks direct efficacy data. Comparative studies with Gewodin-like derivatives could elucidate structure-activity relationships (SAR) .
- Toxicity: No toxicity data were found in the provided evidence; this represents a critical gap for applications in drug development or industrial chemistry.
Conclusion 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one occupies a unique niche among pyrazolone derivatives due to its reactive formyl group. While less pharmacologically characterized than Gewodin-related compounds or fused heterocycles, its synthetic versatility positions it as a valuable intermediate. Future research should prioritize SAR studies and toxicity profiling to expand its utility.
Biological Activity
4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one is a member of the pyrazolone class of compounds, recognized for its diverse biological activities and potential medicinal applications. Its unique structure, characterized by a pyrazole ring with a formyl group at the 4-position, a phenyl group at the 1-position, and a propyl group at the 3-position, contributes to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of 4-formyl-1-phenyl-3-propyl-2-pyrazolin-5-one is . The presence of the electrophilic carbonyl group in the formyl moiety enhances its reactivity, allowing it to participate in various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 4-formyl-1-phenyl-3-propyl-2-pyrazolin-5-one |
Biological Activities
Research has demonstrated that 4-formyl-1-phenyl-3-propyl-2-pyrazolin-5-one exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound has significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown efficacy against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported in the range of 50 to 100 µM .
- Anti-inflammatory Effects : The compound's structure allows it to inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The mechanism involves modulation of cytokine production and inhibition of cyclooxygenase enzymes .
- Antioxidant Properties : Preliminary studies suggest that 4-formyl-1-phenyl-3-propyl-2-pyrazolin-5-one can scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .
The biological activity of 4-formyl-1-phenyl-3-propyl-2-pyrazolin-5-one is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites of enzymes involved in inflammatory processes or bacterial metabolism, thereby inhibiting their activity.
- Receptor Modulation : It may also interact with various receptors in the body, influencing signaling pathways related to inflammation and immune response.
Case Studies
Several case studies have highlighted the efficacy of 4-formyl-1-phenyl-3-propyl-2-pyrazolin-5-one:
- Study on Antibacterial Activity : A comparative study evaluated the antibacterial effects of this compound against standard antibiotics. Results showed that it outperformed some commonly used antibiotics in inhibiting bacterial growth at lower concentrations .
- Anti-inflammatory Research : In vitro studies demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
